3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of chloroethyl, fluoroethyl, and nitroso functional groups attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA typically involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to generate the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitrosation process while minimizing the formation of by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl and fluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can react with the chloroethyl and fluoroethyl groups under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The chloroethyl and fluoroethyl groups can undergo substitution reactions, further contributing to the compound’s biological activity. These interactions can modulate various cellular pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-chloroethyl)-3-(2-bromoethyl)-3-nitroso-: Similar structure but with a bromoethyl group instead of fluoroethyl, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-3-(2-iodoethyl)-3-nitroso-:
Uniqueness
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is unique due to the combination of chloroethyl, fluoroethyl, and nitroso groups, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group allows for specific interactions with biomolecules, making it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
13908-92-4 |
---|---|
Molekularformel |
C5H9ClFN3O2 |
Molekulargewicht |
197.59 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
InChI-Schlüssel |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Kanonische SMILES |
C(CCl)NC(=O)N(CCF)N=O |
13908-92-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.